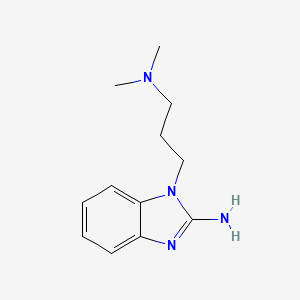

1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine, also known by its chemical formula C~8~H~11~N~3~ , is a compound with intriguing pharmacological properties. Its structure combines a benzoimidazole core with a dimethylamino-propyl side chain. The compound’s systematic name is 1-ethyl-3-(3-dimethylaminopropyl)urea .

科学研究应用

Peptide Synthesis

EDC is commonly used as a carboxyl activating agent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids, which is a critical step in producing peptides and proteins .

Activation of Phosphate Groups

This compound is also used to activate phosphate groups in phospho mono and diesters, which is essential in various biochemical reactions and processes .

Antibody Preparation

In immunology, EDC is utilized in the preparation of antibodies, such as immunoconjugates. It helps in coupling antigens to antibodies or other proteins .

Protein Conjugation

EDC can conjugate carboxyl and amino groups among peptides and proteins, which is useful in creating protein complexes or attaching haptens to carrier proteins .

Collagen Gelation

Research has shown that EDC can induce gelation of collagen-based systems by forming anhydride bonds between carboxyl groups, increasing the concentration of the system significantly .

Surface Functionalization

EDC, alone or in combination with other agents like N-hydroxysuccinimide (NHS), is employed for crosslinking antibodies on functionalized surfaces, which has applications in diagnostics and sensor technologies .

作用机制

Target of Action

Similar compounds such as cabergoline are known to act as dopamine receptor agonists .

Mode of Action

A related compound, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), is known to act as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . The carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Biochemical Pathways

Similar compounds like edc are used in peptide synthesis and in the preparation of antibodies like immunoconjugates .

Pharmacokinetics

It’s worth noting that similar compounds like edc are water-soluble , which can influence their bioavailability and pharmacokinetics.

Result of Action

Similar compounds like edc are known to play a vital role in the immobilization of large biomolecules in association with n-hydroxysuccinimide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, EDC is sensitive to moisture and incompatible with strong acids, strong oxidizing agents, and moisture . Therefore, it’s crucial to store and handle such compounds properly to maintain their effectiveness.

属性

IUPAC Name |

1-[3-(dimethylamino)propyl]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)14-12(16)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQGUCOQJCAODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Methoxyphenyl)-2-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2906889.png)

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2906890.png)

![Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2906892.png)

![3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2906894.png)